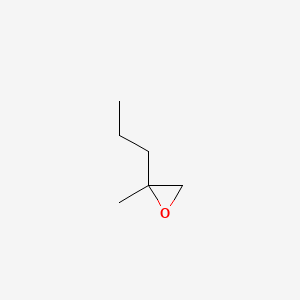

2-Methyl-2-propyloxirane

Descripción

Significance and Research Context of the Oxirane Moiety in Organic Chemistry

The oxirane moiety, a three-membered ring containing two carbon atoms and one oxygen atom, is a highly significant functional group in organic chemistry. Its importance stems directly from the inherent strain within the small ring structure. This ring strain makes oxiranes susceptible to a wide variety of ring-opening reactions when treated with nucleophiles, rendering them exceptionally versatile intermediates in synthesis. osaka-u.ac.jp

The ability of the oxirane ring to be opened under relatively mild conditions allows for the stereospecific introduction of two adjacent functional groups, a transformation that is fundamental to the construction of complex molecular architectures. uci.edu Researchers utilize epoxides as key building blocks for synthesizing a diverse array of more complex molecules, including polymers and biologically active natural products. osaka-u.ac.jpmdpi.comresearchgate.net The reactivity of the epoxide can be precisely controlled, enabling chemists to form new carbon-carbon and carbon-heteroatom bonds with a high degree of predictability. This strategic utility has cemented the oxirane moiety as an indispensable tool in the synthetic chemist's arsenal.

Scope of Academic Inquiry and Contemporary Research Trends for 2-Methyl-2-propyloxirane

Academic inquiry into this compound, also referred to in literature as PMO, centers on its synthesis and its application as a monomer in polymerization studies. osaka-u.ac.jp Its specific substitution pattern—a methyl group and a propyl group on the same carbon of the oxirane ring—influences its reactivity and steric profile, making it a subject of interest for understanding structure-reactivity relationships.

Synthesis and Characterization

The primary method for synthesizing this compound is the epoxidation of its corresponding alkene, 2-methyl-1-pentene. A common laboratory procedure involves using an oxidizing agent such as monoperoxyphthalic acid magnesium salt hexahydrate (mmpp) in a solvent like dichloromethane. osaka-u.ac.jp Research has documented this reaction achieving a 98% conversion of the starting alkene over 72 hours. osaka-u.ac.jp Following the reaction, the crude product is purified by distillation to yield the final compound. osaka-u.ac.jp

The identity and purity of the synthesized this compound are confirmed through various spectroscopic methods. The key data are summarized below.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.govchemspider.com |

| Molecular Formula | C₆H₁₂O | nih.govchemspider.comnist.gov |

| Molecular Weight | 100.16 g/mol | nih.govnist.gov |

| CAS Number | 3657-41-8 | nih.govchemspider.comnist.gov |

| Boiling Point | 107 °C | osaka-u.ac.jp |

Interactive Data Table: Spectroscopic Data for this compound

| Spectrum Type | Data Points | Source(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.60 (d, 1H), 2.57 (d, 1H), 1.65–1.37 (m, 4H), 1.30 (s, 3H), 0.93 (t, 3H) | osaka-u.ac.jp |

| ¹³C NMR (100 MHz, CDCl₃) | δ 57.0, 54.0, 38.9, 20.9, 18.6, 14.2 | osaka-u.ac.jp |

| Mass Spectrometry (ESI) | m/z [M+Na]⁺ calculated: 123.0780, found: 123.0780 | osaka-u.ac.jp |

Contemporary Research Applications

A significant contemporary research trend for this compound is its use in polymerization chemistry. Specifically, it has been investigated as a monomer in cationic copolymerization with vinyl ethers. osaka-u.ac.jp These studies aim to understand how the structure of the oxirane substituent affects the polymerization process and the properties of the resulting polymer. The copolymerizability of this compound is evaluated to determine its potential for creating new polymeric materials with tailored characteristics. osaka-u.ac.jp

Furthermore, a broader area of research for oxiranes involves their cycloaddition reaction with carbon dioxide (CO₂) to form cyclic carbonates. rsc.orgrsc.org This is a field of significant interest as it represents a method for chemical fixation of CO₂. While studies may focus on structurally similar epoxides like 2-propyloxirane, the findings are highly relevant to the potential applications of this compound. rsc.orgrsc.org These reactions are often catalyzed by metal-based complexes, and the research explores optimal conditions for temperature, pressure, and catalyst efficiency to achieve high yields of the desired carbonate products. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-2-propyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXMEOKFDOVSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334461 | |

| Record name | Oxirane, 2-methyl-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3657-41-8 | |

| Record name | Oxirane, 2-methyl-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detection, Isolation, and Research Based Identification of 2 Methyl 2 Propyloxirane

Discovery and Characterization in Natural Product Extracts via Advanced Analytical Techniques

The identification of 2-Methyl-2-propyloxirane in the matrix of natural products relies on advanced analytical techniques capable of separating and identifying volatile organic compounds with high precision.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Phytochemical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool for the phytochemical profiling of plant extracts. acs.orgmdpi.com This technique is instrumental in separating individual volatile components from a complex mixture, which are then identified based on their unique mass-to-charge ratio and fragmentation patterns. acs.org In the analysis of plant extracts, GC-MS provides a detailed chemical fingerprint, allowing for the identification of numerous bioactive compounds. acs.orgrsc.org The process involves vaporizing the sample, separating its components in a chromatographic column, and then detecting them with a mass spectrometer. mdpi.com The resulting data, when compared against established spectral libraries like Willey and NIST, enables the confident identification of specific compounds such as 2-propyloxirane. acs.orgresearchgate.net

Occurrence in Specific Botanical Species (e.g., Artocarpus hirsutus and Tylophora indica)

Research has confirmed the presence of 2-propyloxirane in specific botanical sources. Notably, GC-MS analysis of various extracts from Tylophora indica, a perennial climbing plant known for its medicinal properties, has led to the identification of this compound. acs.orgrsc.org Specifically, one study identified 2-propyloxirane as a prevailing bioactive compound in the hexane (B92381) extract of T. indica roots. rsc.orgresearchgate.net While its presence is well-documented in Tylophora indica, there is no available scientific literature to confirm the occurrence of this compound in the species Artocarpus hirsutus.

Below is a summary of the findings from the GC-MS analysis of Tylophora indica extracts.

| Botanical Source | Plant Part | Extraction Solvent | Identified Compound |

| Tylophora indica | Roots | Hexane, Methanol (B129727) | 2-propyloxirane |

Table 1: Identification of 2-propyloxirane in Tylophora indica. acs.orgrsc.orgresearchgate.net

Identification as an Intermediate or Product in Complex Chemical Processes

Beyond its natural origins, this compound is also formed as an intermediate or final product in various complex chemical oxidation reactions, ranging from hydrocarbon combustion to biochemical assays.

Formation Pathways in Vapor-Phase Oxidation of Hydrocarbons (e.g., Isopentane)

Studies on the homogeneous vapor-phase oxidation of isopentane (B150273) have identified 2-propyloxirane as one of the main oxygenated products. nih.gov The formation of this epoxide is part of a complex reaction mechanism where the initial hydrocarbon undergoes oxidation to form various intermediates. nih.gov Research indicates that the yields of these oxygenated compounds are dependent on factors such as residence time. nih.gov The specific pathway proposed for the formation of 2-propyloxirane during isopentane oxidation suggests it is formed via the oxidation of an isopentene intermediate, specifically 3-methyl-1-butene. nih.gov

| Precursor Hydrocarbon | Reaction Type | Key Intermediate | Resulting Product |

| Isopentane | Vapor-Phase Oxidation | 3-methyl-1-butene | 2-propyloxirane |

Table 2: Formation Pathway of 2-propyloxirane from Isopentane Oxidation. nih.gov

Detection within Gasoline Fuel Surrogate Oxidation Studies

The compound 2-propyloxirane has been noted in studies related to the low-temperature oxidation of components relevant to gasoline and other fuels. nih.gov While not always studied as part of a complete multi-component gasoline surrogate, its formation is observed during the oxidation of individual fuel-related molecules, such as pentene isomers. nih.govnih.gov These epoxides, or cyclic ethers, are important intermediates in understanding the chemistry of engine auto-ignition. nih.gov Their detection and quantification in such studies provide crucial data for developing and validating detailed chemical kinetic models for fuel combustion.

Role as an Oxidation Product in Fluorescent Chemosensor Research for Aldehyde Detection

In the field of analytical chemistry, 2-propyloxirane has been identified as a detectable oxidation product in studies utilizing fluorescent chemosensors. nih.gov Specifically, a lipophilic naphthalimide hydrazine-based fluorescent probe, designated as probe 10, was developed for profiling aldehydes generated during the oxidation of unsaturated lipids. acs.orgnih.gov This probe was shown to detect eight major oxidation products. nih.gov Among these were seven different aldehydes and, notably, 2-propyloxirane. nih.gov This finding highlights the role of 2-propyloxirane as a stable, non-aldehyde product formed during lipid oxidation that can be identified using highly sensitive fluorescent detection methods. nih.gov

| Research Area | Analytical Tool | Detected Products |

| Lipid Oxidation Profiling | Fluorescent Probe 10 | 7 Aldehydes, 2-propyloxirane |

Table 3: Detection of 2-propyloxirane via Fluorescent Chemosensor. nih.gov

Compound Nomenclature

Sophisticated Synthetic Methodologies and Enantioselective Approaches to 2 Methyl 2 Propyloxirane

Epoxidation Reactions from Alkene Precursors

The most direct route to 2-methyl-2-propyloxirane involves the epoxidation of its corresponding alkene precursor, 2-methyl-2-pentene (B165383). This transformation can be achieved through various methods, including the use of peroxy acids and biocatalytic systems.

Catalytic Epoxidation Using Peroxy Acids (e.g., Monoperoxyphthalic Acid Magnesium Salt)

Peroxy acids are widely employed reagents for the epoxidation of alkenes in a process known as the Prilezhaev reaction. wikipedia.org Among these, meta-chloroperoxybenzoic acid (mCPBA) is a common choice. libretexts.org However, magnesium monoperoxyphthalate (MMPP) presents a stable and safer alternative. wikipedia.org The reaction mechanism is concerted, involving the transfer of an oxygen atom from the peroxy acid to the double bond of the alkene. libretexts.orgleah4sci.com The rate of this reaction is influenced by the nucleophilicity of the alkene; more electron-rich double bonds react faster. libretexts.orglibretexts.org For the synthesis of this compound, the reaction would proceed as follows:

2-Methyl-2-pentene + Monoperoxyphthalic Acid Magnesium Salt → this compound + Magnesium phthalate

To enhance the efficiency of this process, catalytic systems can be employed. For instance, manganese porphyrins have been shown to catalyze the epoxidation of various alkenes with magnesium monoperoxyphthalate, leading to high conversion rates and good epoxide yields in short reaction times. rsc.org Additionally, in substrate-controlled diastereoselective epoxidations, MMPP has been used in a biphasic water/ethyl acetate (B1210297) mixture with a phase transfer catalyst to achieve high yields and diastereoselectivity. mdpi.com

Table 1: Catalytic Epoxidation of Alkenes using MMPP

| Catalyst System | Substrate Example | Key Findings |

| Manganese Porphyrins/MMPP | Various Alkenes | Nearly complete alkene conversion within minutes at 0 °C with good epoxide yields (60–93%). rsc.org |

| MMPP with Phase Transfer Catalyst | Cyclopentene derivative | Successful scale-up to 11 kg, yielding the desired epoxide in 75% yield with high diastereoselectivity. mdpi.com |

Biocatalytic Epoxidation with Peroxygenases on Non-Cyclic Aliphatic Alkenes

Biocatalysis offers a green and selective alternative to traditional chemical methods. Unspecific peroxygenases (UPOs) are enzymes that can catalyze the epoxidation of a wide range of substrates, including non-cyclic aliphatic alkenes, using hydrogen peroxide (H₂O₂) as the oxidant. nih.govnih.govmdpi.com These enzymes are attractive biocatalysts because they are typically robust, extracellular, and only require H₂O₂ as a cosubstrate. nih.govmdpi.com

Several UPOs, such as those from Cyclocybe (Agrocybe) aegerita (AaeUPO) and Marasmius rotula (MroUPO), have demonstrated the ability to epoxidize terminal alkenes. mdpi.com While the primary products are terminal epoxides, the formation of other hydroxylated derivatives can also occur. mdpi.com The selectivity of the epoxidation can vary between different UPOs, with some showing higher selectivity for terminal epoxidation. mdpi.com The reaction conditions, including the choice of cosolvent, cosubstrate, and pH, can be optimized to improve the conversion and selectivity of the epoxidation. mdpi.com

Table 2: Biocatalytic Epoxidation of Alkenes by Fungal Peroxygenases

| Peroxygenase Source | Substrate Type | Key Observations |

| Cyclocybe (Agrocybe) aegerita (AaeUPO) | Branched and linear alkenes | Catalyzed the oxidation of various alkenes with complete regioselectivity for some branched alkenes. nih.gov |

| Marasmius rotula (MroUPO) | Long-chain terminal alkenes | Demonstrated high selectivity for terminal epoxidation. mdpi.com |

| Coprinopsis cinerea (rCciUPO) | Long-chain terminal alkenes | Showed the highest substrate turnover among the tested UPOs. mdpi.com |

Asymmetric Synthesis and Stereochemical Control

Achieving enantioselectivity in the synthesis of this compound is crucial for its application in the synthesis of chiral molecules. Asymmetric synthesis and stereochemical control can be accomplished through various catalytic and biocatalytic methods.

Enantioselective Formation of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation

The Corey-Chaykovsky reaction provides a powerful method for the synthesis of epoxides from carbonyl compounds and sulfur ylides. organic-chemistry.orgwikipedia.org An asymmetric variant of this reaction has been developed for the enantioselective formation of 2,2-disubstituted terminal epoxides. mdpi.comnih.govorganic-chemistry.org This method utilizes a heterobimetallic La-Li₃-tris(binaphthoxide) (LLB) complex as a catalyst for the reaction between a methyl ketone and dimethyloxosulfonium methylide. mdpi.comnih.govorganic-chemistry.org

This catalytic system has been shown to produce 2,2-disubstituted terminal epoxides in high enantioselectivity (up to 97% ee) and excellent yields (often exceeding 88%) from a broad range of methyl ketones. mdpi.comnih.gov The reaction proceeds smoothly at room temperature and can be performed with low catalyst loading. mdpi.comnih.gov The enantioselectivity is influenced by the steric hindrance of the ketone substrate, with bulkier groups generally leading to higher selectivity. mdpi.comnih.gov

Table 3: Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Methyl Ketones

| Catalyst | Substrate Type | Enantiomeric Excess (ee) | Yield |

| La-Li₃-BINOL complex (LLB) | Aryl Methyl Ketones | 91-97% | 88-99% |

| La-Li₃-BINOL complex (LLB) | Alkyl Methyl Ketones | 93-96% | High |

Stereoselective Enzymatic Hydrolysis and Related Biotransformations

Enzymatic kinetic resolution is a powerful strategy for obtaining enantiomerically enriched epoxides. This method relies on the selective reaction of one enantiomer of a racemic epoxide with an enzyme, leaving the other enantiomer unreacted and thus enriched. Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. By employing a chiral epoxide hydrolase, one enantiomer of a racemic epoxide can be selectively hydrolyzed, allowing for the separation of the unreacted, enantiomerically pure epoxide. Yeasts from the genus Rhodotorula have been shown to be effective in the enantioselective hydrolysis of various epoxides. nih.gov

Another approach is the hydrolytic kinetic resolution (HKR) of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. unipd.it This method provides a practical route to both the enantioenriched epoxide and the corresponding 1,2-diol. unipd.it The reaction is highly selective for a wide range of terminal epoxides, often achieving enantiomeric excesses greater than 99% for the recovered epoxide. unipd.it

Table 4: Stereoselective Resolution of Epoxides

| Method | Catalyst/Enzyme | Key Feature |

| Enzymatic Hydrolysis | Yeast Epoxide Hydrolase (Rhodotorula sp.) | Enantioselective hydrolysis of one epoxide enantiomer. nih.gov |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complexes | Provides access to highly enantioenriched terminal epoxides and 1,2-diols. unipd.it |

Alternative Synthetic Pathways and Derivatization Strategies

While epoxidation of the corresponding alkene is the most direct route, alternative synthetic pathways to this compound can also be envisioned. For instance, the synthesis could start from a chiral precursor that already contains the required stereocenter. Chemoenzymatic methods, which combine chemical and enzymatic steps, can also be employed to construct the chiral epoxide. mdpi.com

Once synthesized, this compound can serve as a versatile intermediate for further derivatization. The epoxide ring is susceptible to nucleophilic ring-opening reactions, which can proceed with high regio- and stereoselectivity. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse and complex chiral molecules. For example, ring-opening with an azide (B81097) nucleophile can lead to the formation of azido (B1232118) alcohols, which are precursors to valuable amino alcohols. nih.gov

Wittig-Type Reactions and Related Olefination Chemistry for Oxirane Formation

The Wittig reaction, a cornerstone of organic synthesis, provides a powerful and reliable method for alkene formation from carbonyl compounds and phosphorus ylides. wikipedia.orgmasterorganicchemistry.comlibretexts.org While it does not directly produce oxiranes, it serves as a crucial initial step in a two-stage strategy to access the target epoxide with high regiochemical control. This indirect approach involves olefination followed by epoxidation.

The synthesis begins with the preparation of a phosphorus ylide, also known as a Wittig reagent. This is typically achieved through a two-step process: a nucleophilic substitution (SN2) reaction between triphenylphosphine (B44618) and an alkyl halide to form a phosphonium (B103445) salt, followed by deprotonation with a strong base like n-butyllithium to generate the reactive ylide. masterorganicchemistry.comlibretexts.org

The core of the strategy is the reaction of this ylide with an appropriate aldehyde or ketone. libretexts.org The key advantage of this method is that the position of the newly formed double bond is precisely determined, avoiding the formation of isomeric mixtures that can occur in elimination reactions. libretexts.org For the synthesis of the precursor to this compound, namely 2-methyl-1-pentene, one of two primary Wittig disconnections can be envisioned:

Reaction of methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) with 2-pentanone.

Reaction of a propyl-substituted ylide with acetone.

Once the alkene precursor is synthesized and purified, the final step is the epoxidation of the double bond. This is commonly accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom across the double bond in a concerted mechanism to form the desired oxirane ring. libretexts.org This two-step sequence is particularly valuable when direct epoxidation methods might be complicated by other functional groups in the molecule or when precise control over the carbon skeleton is required.

Table 1: Two-Step Synthesis of this compound via Wittig Olefination

| Step | Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|---|

| 1 | Wittig Olefination | 2-Pentanone + Methylenetriphenylphosphorane | 2-Methyl-1-pentene | Forms the alkene precursor with absolute regiocontrol. libretexts.org |

| 2 | Epoxidation | 2-Methyl-1-pentene + Peroxy Acid (e.g., m-CPBA) | This compound | Converts the alkene to the final oxirane product. libretexts.org |

Synthesis of Modified Oxirane Derivatives and Analogues

The synthesis of structurally modified oxiranes often requires tailored approaches to accommodate different functional groups and achieve desired stereochemistry.

1-(2,4-Dichlorophenyl)-3-methyl-1-propyloxirane

ethyl 3-methyl-3-(2-methylpropyl)-2-propyloxirane-2-carboxylate

The synthesis of α,β-epoxy esters, also known as glycidic esters, such as the analogue ethyl 3-(2-methylpropyl)oxirane-2-carboxylate, is often approached via the Darzens condensation. researchgate.net This reaction involves the base-mediated condensation of a ketone or aldehyde (in this case, isovaleraldehyde) with an α-halo ester (ethyl chloroacetate). researchgate.net

However, this method can present significant challenges, particularly on a larger scale. The use of strong, hazardous bases like sodium hydride (NaH) in hexane (B92381) can be problematic due to the evolution of hydrogen gas. researchgate.net Alternative methods using solid sodium hydroxide (B78521) (NaOH) in solvents like THF or acetonitrile (B52724) have been explored, but these can lead to a mixture of products. researchgate.net Common side reactions include the hydrolysis of the ester to the corresponding epoxy acid and self-condensation of the starting aldehyde, which complicates purification. researchgate.net

An alternative and potentially cleaner strategy, as suggested in synthetic problem-solving discussions, is to circumvent the Darzens reaction by adopting a two-step Wittig/epoxidation sequence. researchgate.net This approach would involve:

A Wittig-type reaction between isovaleraldehyde (B47997) and an appropriate haloester-derived ylide to form an unsaturated ester.

Subsequent epoxidation of the resulting carbon-carbon double bond to yield the desired glycidic ester.

Table 2: Comparison of Synthetic Routes for Glycidic Ester Analogues

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Darzens Condensation | Direct, one-step reaction of an aldehyde and an α-halo ester with a base. researchgate.net | Atom economical and direct. | Use of hazardous reagents (NaH), formation of multiple byproducts, and difficult purification. researchgate.net |

| Wittig/Epoxidation Sequence | Two-step process involving olefination to an unsaturated ester followed by epoxidation. researchgate.net | Potentially cleaner reaction with fewer side products, avoiding issues of direct condensation. researchgate.net | Less direct, requiring two separate synthetic steps. |

Reaction Mechanisms and Polymerization Behavior of 2 Methyl 2 Propyloxirane

Epoxide Ring-Opening Mechanism Studies

The reactivity of the epoxide ring in 2-Methyl-2-propyloxirane is central to its chemical behavior. This section explores the mechanisms by which this ring can be opened.

Nucleophilic Ring-Opening Pathways and Elucidation of Resulting Functionalized Compounds (e.g., Diols)

The strained three-membered ring of epoxides makes them susceptible to nucleophilic attack, leading to ring-opening. researchgate.net This reaction can be catalyzed by either acid or base. In base-catalyzed ring-opening, the nucleophile attacks one of the carbon atoms of the epoxide ring, causing the C-O bond to break and forming an alkoxide. This is a typical S(_N)2 reaction, where the attack occurs at the less sterically hindered carbon atom. pressbooks.pub For this compound, which has a tertiary and a primary carbon in the epoxide ring, nucleophilic attack under basic conditions would preferentially occur at the primary carbon.

Acid-catalyzed ring-opening begins with the protonation of the epoxide oxygen, making it a better leaving group. pressbooks.pub The nucleophile then attacks one of the carbon atoms. The regiochemistry of this attack depends on the structure of the epoxide. If one of the carbons is tertiary, the nucleophilic attack happens primarily at this more substituted site, a result similar to an S(_N)1 reaction. pressbooks.pub Therefore, in the case of this compound, acid-catalyzed ring-opening would favor attack at the tertiary carbon.

The hydrolysis of epoxides, which can be facilitated by dilute aqueous acid at room temperature, results in the formation of 1,2-diols (vicinal glycols). pressbooks.pub This reaction proceeds via a backside attack of a nucleophile on the protonated epoxide, leading to a trans-1,2-diol. pressbooks.pub

Acid-Catalyzed Methanolysis and Reactivity Investigations

In the presence of an acid catalyst, methanol (B129727) can act as a nucleophile to open the epoxide ring of this compound. This process, known as methanolysis, is a key reaction for understanding the reactivity of the epoxide. The reactivity of oxiranes in acid-catalyzed methanolysis is consistent with their reactivity in copolymerization.

Cationic Ring-Opening Polymerization and Copolymerization Research

This compound can undergo cationic ring-opening polymerization (CROP) to form polymers. This process is initiated by a cationic species and is a form of chain-growth polymerization. wikipedia.org

Copolymerizability with Vinyl Ethers and the Influence of Substituent Structure on Reactivity

Research has shown that oxiranes like this compound can be copolymerized with vinyl ethers through concurrent cationic vinyl-addition and ring-opening polymerization, using catalysts such as B(C(_6)F(_5))(_3). nih.gov The success of this copolymerization depends on the appropriate combination of catalyst and monomers with suitable reactivities. nih.gov

The structure of the substituents on the oxirane ring influences its reactivity in copolymerization. The bulkiness of the substituent at the 3-position of trisubstituted oxiranes with two methyl groups at the 2-position affects their reactivity in a manner similar to that of disubstituted oxiranes.

Kinetic and Mechanistic Aspects of Oxirane Polymerization

Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, making it reactive. wikipedia.org This reactive monomer then reacts with other monomers to form a polymer. wikipedia.org For heterocyclic monomers like oxiranes, their reactivity in cationic polymerization is dependent on their ring strain. wikipedia.org

The kinetics of cationic polymerization can be complex, with several key steps:

Initiation: This step involves the formation of a cationic species, often through the use of protic acids or Lewis acids. mit.edu

Propagation: The cationic center of the growing polymer chain attacks a monomer, leading to the extension of the polymer chain. mit.edu

Termination: The polymerization process can be terminated through various mechanisms, such as the donation of a proton to the counterion.

Chain Transfer: This process involves the termination of a growing polymer chain and the initiation of a new one. mit.edu

The rates of cationic polymerization are typically faster than those of anionic or free-radical polymerization. mit.edu

Degradation and Transformation Mechanisms in Specific Chemical Environments

The degradation of polymers derived from this compound, particularly in specific chemical environments, is an important consideration for their application. The thermal degradation of epoxide resins, for instance, has been a subject of study. The stability of the ether linkages in the polymer backbone will be a key factor in its degradation profile. Under acidic conditions, these ether linkages can be susceptible to cleavage, similar to the ring-opening reactions of the monomer.

Fragmentation Patterns in Electron-Impact Mass Spectrometry Studies of Oxirane-Type Cyclic Ethers

Electron-impact mass spectrometry (EI-MS) is a powerful analytical technique used to determine the structure of organic compounds. In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For oxirane-type cyclic ethers, fragmentation is often initiated by cleavage of the strained three-membered ring. core.ac.uknih.gov

The mass spectrum of this compound, obtained from the NIST Mass Spectrometry Data Center, displays several characteristic peaks that provide insight into its structure. nist.gov The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (100.16 g/mol ).

The fragmentation of this compound is governed by the stability of the resulting carbocations and radical species. libretexts.org Common fragmentation pathways for alkyl-substituted oxiranes include α-cleavage (cleavage of a bond adjacent to the oxygen atom) and ring opening followed by rearrangement and further fragmentation. youtube.com

A prominent peak in the mass spectrum of this compound is observed at m/z 57. This peak likely corresponds to the loss of a propyl radical (•C₃H₇) from the molecular ion, resulting in the formation of a stable acylium-type ion. Another significant fragmentation pathway involves the cleavage of the C-C bond of the oxirane ring, which can lead to various smaller fragments.

Table 1: Prominent Peaks in the Electron-Impact Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Proposed Fragmentation Pathway |

| 100 | [C₆H₁₂O]⁺• | Molecular Ion |

| 85 | [C₅H₉O]⁺ | Loss of a methyl radical (•CH₃) |

| 71 | [C₄H₇O]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 57 | [C₃H₅O]⁺ | Loss of a propyl radical (•C₃H₇) |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Propyl cation or acetyl cation |

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

The relative intensities of these peaks provide further information about the stability of the corresponding fragment ions. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion formed during the ionization process. For many aliphatic compounds, fragmentation patterns are influenced by the formation of stable secondary or tertiary carbocations. libretexts.org

Oxidation Processes Leading to or Involving this compound and its Subsequent Reactions

This compound can be synthesized through the epoxidation of an appropriate alkene precursor. The most common method for this transformation is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). pearson.commasterorganicchemistry.com In this reaction, the peroxyacid delivers an oxygen atom to the double bond of the alkene in a concerted, stereospecific manner, resulting in the formation of an epoxide. youtube.com

The logical precursor for the synthesis of this compound is 2-methyl-1-pentene. chegg.com The reaction proceeds as follows:

2-Methyl-1-pentene + RCO₃H (a peroxyacid) → this compound + RCO₂H (a carboxylic acid)

This epoxidation reaction is a well-established and efficient method for the preparation of oxiranes. libretexts.org

Once formed, this compound, like other epoxides, can undergo a variety of subsequent reactions, most notably ring-opening reactions. These reactions can be catalyzed by either acids or bases. pdx.edu The regioselectivity of the ring-opening is dependent on the reaction conditions.

Under acidic conditions, the oxygen atom of the epoxide is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile will then attack the more substituted carbon atom of the epoxide, following a pathway that resembles an SN1 reaction due to the development of partial positive charge on the more substituted carbon. pdx.edu

In contrast, under basic conditions, the nucleophile directly attacks one of the carbon atoms of the epoxide ring in an SN2-type reaction. In the case of an unsymmetrical epoxide like this compound, the nucleophile will preferentially attack the less sterically hindered carbon atom. pdx.eduresearchgate.net

For example, the acid-catalyzed hydrolysis of this compound would yield 2-methylpentane-1,2-diol, with the incoming water molecule attacking the tertiary carbon. Conversely, base-catalyzed hydrolysis would also yield 2-methylpentane-1,2-diol, but in this case, the hydroxide (B78521) ion would attack the primary carbon.

Biomedical Relevance and Advanced Applications of 2 Methyl 2 Propyloxirane in Research

Biochemical Interactions and Metabolic Pathways

There is currently no scientific evidence to suggest that 2-Methyl-2-propyloxirane is a known human metabolite. Furthermore, searches of metabolomic databases and cancer research literature did not yield any studies investigating this specific compound within the context of cancer metabolism. Research in cancer metabolism is a robust field, focusing on how cancer cells alter their metabolic pathways to fuel their growth and proliferation. nih.govnih.gov However, these studies focus on well-known metabolites and pathways, and this compound is not mentioned in this body of work.

The genus Rhodococcus is well-documented for its diverse metabolic capabilities and its use in bioremediation and biocatalysis. Strains of Rhodococcus are known to perform a variety of biotransformations on organic compounds. However, there is no specific literature detailing the enzymatic biotransformation of this compound by Rhodococcus sp. AJ270 or any other microorganism. Research on this strain has focused on other classes of compounds, such as dinitriles.

Pharmaceutical and Industrial Utility as a Research Intermediate

The synthesis of the cardiovascular drug Diltiazem involves a key epoxide intermediate. However, this intermediate is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a structurally more complex molecule than this compound. chemicalbook.com There is no indication in the chemical literature that this compound serves as a precursor or intermediate in the established synthetic routes for Diltiazem. chemicalbook.com

Epoxides as a chemical class are widely used in the production of polymers, adhesives, and coatings due to the reactivity of the oxirane ring. However, a review of material science literature does not show any specific studies on the use of this compound for polymer or coating development. Research in this area tends to focus on other functionalized epoxides or more common monomers.

No studies have been identified that utilize this compound as a substrate, inhibitor, or probe in biochemical research or enzymatic process studies. While enzymatic reactions involving epoxides are a field of study, particularly concerning epoxide hydrolases, research has not been published specifically involving this compound.

Bioactivity Screening and Structure-Activity Relationship Studies

Evaluation for Potential Antifungal Properties (e.g., in the Context of Optically Active Azoles)

However, a thorough search of the scientific literature did not yield any studies where this compound was specifically utilized as a building block for the synthesis of optically active azoles with antifungal properties. Consequently, there is no available data or research findings to evaluate its potential in this context or to include in a structure-activity relationship analysis. The existing research on SAR for azole antifungals focuses on more complex side chains and substitution patterns than a simple 2-methyl-2-propyl group. researchgate.netcardiff.ac.uk

Cutting Edge Analytical and Spectroscopic Characterization Techniques for 2 Methyl 2 Propyloxirane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methyl-2-propyloxirane, both ¹H and ¹³C NMR spectroscopy are employed to confirm its structure and to assign the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts of the protons on the oxirane ring are particularly diagnostic, typically appearing in the range of 2.5-3.5 ppm due to the ring strain and the electronegativity of the oxygen atom. rsc.org The splitting patterns of these signals, governed by spin-spin coupling, provide information about the number of neighboring protons, which is crucial for confirming the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the epoxide ring are expected to resonate in the range of 40-60 ppm. libretexts.org The specific chemical shifts are influenced by the substitution pattern on the ring. The quaternary carbon of the oxirane ring will appear as a singlet, while the other carbons will show multiplicities in an off-resonance decoupled spectrum, or can be assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Due to the lack of publicly available experimental spectra for this compound, the following tables represent predicted chemical shifts based on established principles and data for similar epoxide structures.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -CH₃ (on ring) | ~1.3 | s | 3H |

| -CH₂- (on ring) | ~2.5 - 2.8 | m | 2H |

| -CH₂- (propyl) | ~1.4 - 1.6 | m | 2H |

| -CH₂- (propyl) | ~1.3 - 1.5 | m | 2H |

| -CH₃ (propyl) | ~0.9 | t | 3H |

| s = singlet, t = triplet, m = multiplet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C (quaternary, on ring) | ~58 - 62 |

| CH₂ (on ring) | ~48 - 52 |

| CH₃ (on ring) | ~20 - 25 |

| CH₂ (propyl) | ~35 - 40 |

| CH₂ (propyl) | ~18 - 22 |

| CH₃ (propyl) | ~13 - 15 |

Advanced Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₆H₁₂O, the expected monoisotopic mass is approximately 100.0888 g/mol . chegg.com

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of epoxides is often characterized by cleavage of the carbon-carbon bond adjacent to the oxygen atom (α-cleavage) and cleavage of the carbon-oxygen bonds. The most stable carbocations will typically result in the most abundant fragment peaks in the mass spectrum.

The NIST WebBook provides an experimental electron ionization mass spectrum for this compound. chegg.com The spectrum is characterized by a molecular ion peak and several key fragment ions that are indicative of its structure.

Experimental Mass Spectrometry Data for this compound chegg.com

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 100 | 5 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 85 | 30 | [M - CH₃]⁺ |

| 71 | 20 | [M - C₂H₅]⁺ |

| 57 | 100 | [M - C₃H₇]⁺ or [C₄H₉]⁺ |

| 43 | 85 | [C₃H₇]⁺ |

| 29 | 45 | [C₂H₅]⁺ |

The base peak at m/z 57 likely corresponds to the loss of a propyl radical, forming a stable tertiary carbocation, or alternatively, the tert-butyl cation. The significant peak at m/z 43 corresponds to the propyl cation.

Chromatographic-Mass Spectrometric Coupling (GC-MS) for Complex Mixture Analysis and Trace Component Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the analysis of volatile compounds like this compound in complex mixtures and for the identification of trace components.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

The retention time (the time it takes for a compound to travel through the GC column) is a characteristic property of a compound under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). By comparing the retention time and the mass spectrum of an unknown peak to that of a known standard of this compound, a positive identification can be made.

Hypothetical GC-MS Data for a Mixture Containing this compound

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |

| 5.8 | This compound | 100, 85, 71, 57, 43, 29 |

| 4.2 | Hexane (B92381) | 86, 71, 57, 43, 29 |

| 7.1 | 1-Hexanol | 102, 84, 71, 56, 43 |

This powerful coupling allows for both the qualitative identification and quantitative analysis of this compound, even at very low concentrations, making it an essential tool in quality control and research applications involving this compound.

Future Research Trajectories and Interdisciplinary Outlook for 2 Methyl 2 Propyloxirane

Innovations in Asymmetric Catalysis for Enhanced Oxirane Synthesis

The synthesis of enantiomerically pure epoxides is a cornerstone of modern organic chemistry, as the chirality of the epoxide can be transferred to more complex molecules. nih.gov For trisubstituted alkenes, such as the precursor to 2-Methyl-2-propyloxirane (2-methyl-2-pentene), achieving high enantioselectivity remains a significant challenge. Future research will likely focus on developing novel catalytic systems that offer improved efficiency and selectivity.

Pioneering work in asymmetric epoxidation, including the Sharpless and Jacobsen epoxidations, has laid the groundwork for this field. nih.govwikipedia.org However, new catalysts are needed to overcome the limitations of existing methods when applied to sterically demanding trisubstituted olefins. Research is moving towards bio-inspired iron complexes, which are attractive due to their low cost and environmentally benign nature. nih.gov For instance, pseudo-C₂-symmetric iron(II) catalysts have demonstrated high efficiency in the asymmetric epoxidation of trisubstituted α,β-unsaturated esters, achieving up to 99% enantiomeric excess (ee). nih.gov Adapting such systems for unfunctionalized alkenes like 2-methyl-2-pentene (B165383) is a promising avenue.

Another area of innovation involves the use of chiral Mn(III)–Salen complexes. These catalysts, when used with oxidants like quaternary ammonium (B1175870) monopersulfates and amine N-oxide additives, have shown high yields (up to 98%) and good enantioselectivity (up to 93% ee) for the epoxidation of trisubstituted alkenes. researchgate.net The structure of the Salen ligand is critical, with studies showing that ligands derived from 1,2-diphenylethylenediamine generally provide higher asymmetric induction than their 1,2-diaminocyclohexane-derived counterparts. researchgate.net Future work will likely involve fine-tuning ligand architecture to create catalysts specifically optimized for substrates like 2-methyl-2-pentene.

| Catalytic System | Substrate Class | Achieved Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|

| Iron(II) with pseudo-C₂-symmetric ligand | Trisubstituted α,β-unsaturated esters | Up to 99% | Bio-inspired, low-cost, effective for electron-deficient olefins. nih.gov |

| Chiral Mn(III)–Salen Complexes | Trisubstituted alkenes | Up to 93% | Utilizes amine N-oxides as additives; ligand structure is crucial for selectivity. researchgate.net |

| Titanium Tartrate (Sharpless) | Allylic alcohols | >90% | Highly effective but limited to functionalized substrates (allylic alcohols). wikipedia.orggoogle.com |

| Organocatalysts (e.g., Shi Epoxidation) | Various alkenes | Variable | Metal-free approach, uses ketone-based catalysts and potassium peroxymonosulfate. wikipedia.org |

Elucidation of Comprehensive Biological Mechanisms and Exploration of Novel Therapeutic Applications

The oxirane ring is a key pharmacophore in numerous biologically active molecules and serves as a versatile synthetic intermediate for creating diverse chemical libraries. While the specific biological profile of this compound is not yet established, its potential as a precursor for therapeutic agents warrants significant investigation. Future research should focus on synthesizing derivatives and evaluating their biological activities, particularly in oncology.

Many complex heterocyclic compounds with demonstrated cytotoxic effects could potentially be accessed through synthetic pathways involving this compound. For example, quinoline (B57606) and pyrimidine (B1678525) derivatives have shown potent activity against various cancer cell lines. nih.govbrieflands.com Quinoline-substituted compounds, in particular, have been identified as a promising lead for developing new cytotoxic and cyclin-dependent kinase (CDK) inhibitors. nih.gov The oxirane ring of this compound can be opened by various nucleophiles to introduce functionalities that could lead to novel quinoline or pyrimidine-based structures.

Studies on other complex molecules, such as pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties, have revealed potent cytotoxic effects against prostate (PC3), breast (MCF-7), and lung (A549) cancer cell lines, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov These compounds often induce apoptosis through the intrinsic (mitochondrial) pathway, affecting the expression of proteins like Bax and Bcl-2 and activating caspases. nih.gov The synthesis of analogues incorporating the carbon skeleton of this compound could lead to new chemical entities with improved pharmacological profiles. The exploration of such derivatives represents a compelling direction for future therapeutic research.

| Compound Class | Target Cancer Cell Line | Reported IC₅₀ Value (µM) | Potential Mechanism of Action |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC3 (Prostate) | 0.19 | Induction of apoptosis. nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (10b) | MCF-7 (Breast) | 1.66 | Induction of apoptosis. nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 (Lung) | 4.55 | Activation of mitochondrial apoptotic pathway. nih.gov |

| Quinoline derivative (E) | Caco-2 (Colorectal) | 0.535 | General cytotoxicity. brieflands.com |

Advanced Computational Modeling for Reaction Prediction and Design in Complex Chemical Systems

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. Future research will increasingly rely on these methods to guide synthetic efforts, predict reaction outcomes, and design novel chemical systems.

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for studying reaction mechanisms involving epoxides. diva-portal.org For this compound, DFT calculations can be used to model the transition states of its ring-opening reactions with various nucleophiles. researchgate.net This allows for the prediction of regioselectivity—whether the nucleophile will attack the more or less substituted carbon of the oxirane ring—which is a critical aspect of its synthetic utility. Such studies can elucidate the interplay of steric and electronic factors that govern the reaction pathway. diva-portal.orgresearchgate.net Furthermore, computational models can simulate photochemical reactions, such as the Gomer-Noyes mechanism for oxirane ring opening, providing insights into reaction dynamics on a femtosecond timescale. acs.org

Beyond mechanistic studies, machine learning (ML) is emerging as a transformative tool for chemical prediction. arxiv.org ML models can be trained on large datasets of experimental and computational results to predict chemical properties and reaction outcomes with high accuracy and speed. For example, a multitask ML model using a Gaussian Process Regression (GPR) algorithm has been developed to predict the enthalpy of ring-opening polymerization (ΔHROP) with an accuracy approaching 8 kJ/mol. acs.org Applying such models to this compound and its derivatives could accelerate the discovery of new polymers with tailored properties. These predictive models can screen vast chemical spaces to identify promising candidates for synthesis, saving significant time and resources. arxiv.orgacs.org

| Computational Method | Application to Oxirane Chemistry | Type of Predictive Data Generated |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms (e.g., ring-opening). diva-portal.orgresearchgate.net | Transition state energies, activation barriers, reaction pathways, regioselectivity. researchgate.net |

| Constrained DFT (CDFT) | Simulating photochemical reactions. acs.org | Reaction dynamics, excited state evolution, bond-breaking timescales. acs.org |

| Machine Learning (e.g., GPR) | Predicting thermodynamic properties. acs.org | Enthalpy of ring-opening polymerization (ΔHROP), prediction uncertainty. acs.org |

| Knowledge Graph Models | Predicting novel reactions and reactivity. arxiv.org | Hypotheses for new transformations, product prediction from reactants. arxiv.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-2-propyloxirane, and how can researchers optimize reaction conditions for high yield?

- Methodology : The compound is typically synthesized via epoxidation of 2-methyl-2-propylpropene using peracids (e.g., mCPBA) under controlled temperatures (0–25°C). Optimization involves monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of the oxidizing agent. Post-synthesis purification via fractional distillation or column chromatography ensures high purity .

Q. How is this compound characterized using NMR spectroscopy, and what spectral features confirm its structure?

- Methodology : Key NMR features include:

- ¹H NMR (500 MHz, CDCl₃): A singlet at δ 1.25 ppm (6H, two equivalent methyl groups) and a triplet at δ 0.95 ppm (3H, terminal methyl of the propyl group) .

- ¹³C NMR (125 MHz, CDCl₃): A quaternary carbon at δ 65.2 ppm (epoxide ring) and methyl carbons at δ 22.1 ppm .

- Compare experimental data with computational predictions (e.g., DFT calculations) to validate assignments.

Advanced Research Questions

Q. What factors influence the regioselectivity of nucleophilic attacks on this compound, and how can computational models predict reaction outcomes?

- Methodology : Steric and electronic factors dictate regioselectivity. For example, Grignard reagents attack the less hindered epoxide carbon (SN2 mechanism), as seen in the reaction with phenylmagnesium bromide to yield 2-methyl-1-phenylpentan-2-ol .

- Use molecular modeling software (e.g., Gaussian, ORCA) to calculate transition-state energies and visualize steric maps. Validate predictions with kinetic isotope effect (KIE) studies.

Q. How should researchers address contradictions in reported reaction yields or byproduct profiles for this compound derivatives?

- Methodology :

- Perform comparative studies under identical conditions (temperature, solvent, catalyst) to isolate variables.

- Analyze byproducts via GC-MS or HPLC to identify side reactions (e.g., ring-opening via acid catalysis vs. base catalysis).

- Apply systematic error analysis to distinguish methodological inconsistencies from intrinsic compound reactivity .

Q. What are the stability considerations for this compound under different experimental conditions, and how should storage protocols be designed?

- Methodology :

- Avoid prolonged exposure to moisture or acidic/basic conditions to prevent ring-opening.

- Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize photodegradation.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life .

Q. Given the lack of ecological toxicity data for this compound, what methodologies are recommended for assessing its environmental impact?

- Methodology :

- Perform Daphnia magna acute toxicity assays (OECD 202) to determine EC₅₀ values.

- Evaluate biodegradability via OECD 301F (manometric respirometry test).

- Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.